1,4-Benzenediol, 2,5-di-sec-dodecyl-

Description

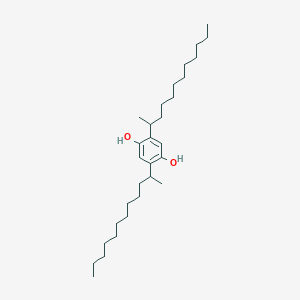

1,4-Benzenediol (hydroquinone) is a benzene ring substituted with two hydroxyl groups at the para positions. The derivative 1,4-Benzenediol, 2,5-di-sec-dodecyl- features two secondary dodecyl (C12) alkyl chains at positions 2 and 4. This structural modification enhances lipophilicity, making the compound suitable for applications requiring solubility in nonpolar environments, such as surfactants, polymer additives, or drug delivery systems . Hydroquinone derivatives are widely utilized in agrochemicals, antioxidants, and pharmaceuticals due to their redox-active hydroxyl groups .

Properties

CAS No. |

62085-82-9 |

|---|---|

Molecular Formula |

C30H54O2 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

2,5-di(dodecan-2-yl)benzene-1,4-diol |

InChI |

InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |

InChI Key |

NWUNKFTVLXWQQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di-sec-dodecylhydroquinone typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with sec-dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of 2,5-Di-sec-dodecylhydroquinone can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Di-sec-dodecylhydroquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: The compound can be reduced back to hydroquinone derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Quinones and their derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted hydroquinones depending on the electrophile used.

Scientific Research Applications

2,5-Di-sec-dodecylhydroquinone has several applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

Biology: Studied for its potential antioxidant properties in biological systems.

Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.

Industry: Employed as a stabilizer in the production of various industrial products.

Mechanism of Action

The mechanism of action of 2,5-Di-sec-dodecylhydroquinone involves its antioxidant properties. It can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are involved in various oxidative stress pathways .

Comparison with Similar Compounds

1,4-Benzenediol Mono-Tetradecyl Ether

- Structure: A single tetradecyl (C14) ether chain attached to the hydroquinone backbone.

- Properties: Exhibits antioxidant and anti-inflammatory activities attributed to the hydroquinone moiety. The ether linkage improves stability compared to ester or alkyl-substituted derivatives .

- Applications : Used in pharmacological formulations for enhanced cellular uptake, leveraging its amphiphilic nature .

2-Substituted 1,4-Benzenediol Derivatives

- Examples : Derivatives with methyl, chloro, or methoxy substituents (e.g., 2-methyl-1,4-benzenediol, 2-chloro-1,4-benzenediol).

- Properties: Smaller substituents like methyl groups reduce steric hindrance, enabling stronger interactions with biological targets. For instance, 2-methyl-1,4-benzenediol shows anti-cancer activity in methanol extracts .

- Antifungal Activity : Alkyl-substituted derivatives (e.g., 2-sec-butyl) exhibit fungicidal effects at 50 mg/mL, with activity influenced by substituent size and polarity .

1,4-Benzenediol Diacetate and Monoacetate

- Structure : Acetylated hydroxyl groups (e.g., 1,4-diacetoxybenzene).

- Synthesis : Produced via esterification with acetic anhydride or acid, achieving yields up to 51.6% under optimized conditions .

- Applications : Used as intermediates in polymer synthesis and stabilizers for industrial processes.

- Contrast : The sec-dodecyl derivative’s alkyl chains provide superior thermal stability compared to acetylated analogs, which are more prone to hydrolysis .

1,4-Benzenediol Derivatives with Heterocyclic Substituents

- Example : 2,5-Bis(1,3-benzoxazol-2-yl)-1,4-benzenediol.

- Properties : The benzoxazolyl groups introduce π-conjugation and hydrogen-bonding capacity, making the compound suitable for optoelectronic materials or sensors .

- Contrast : While the sec-dodecyl derivative prioritizes hydrophobicity, benzoxazolyl-substituted analogs focus on electronic properties, highlighting divergent application pathways .

Toxicity and Environmental Impact

- 1,4-Benzenediol (Parent Compound) : Classified as acutely toxic (oral LD50: 320 mg/kg in rats), causing eye damage and aquatic toxicity .

- 2,5-di-sec-dodecyl- : The bulky alkyl chains likely reduce acute toxicity by decreasing bioavailability and water solubility. However, persistence in ecosystems may increase due to hydrophobicity, raising bioaccumulation concerns .

- Regulatory Status: Hydroquinone is a suspected carcinogen (Group 3 per EU classification), but alkylated derivatives may evade stringent regulations due to modified toxicity profiles .

Industrial and Pharmacological Relevance

- Surfactants: The sec-dodecyl groups align with nonionic surfactant designs (e.g., benzodiazepin-2-one derivatives), enhancing drug encapsulation and cellular uptake .

- Antioxidants: Similar to mono-tetradecyl ether, the compound’s hydroquinone core may scavenge free radicals, though steric effects could reduce efficacy compared to smaller analogs .

- Catalytic Applications : Ru/HY catalysts hydrogenate 1,4-benzenediol to 1,4-cyclohexanediol (96.5% conversion). Bulky substituents in 2,5-di-sec-dodecyl- may hinder such reactions, limiting synthetic utility .

Biological Activity

1,4-Benzenediol, 2,5-di-sec-dodecyl- (CAS No. 17354-12-0), is a hydroquinone derivative notable for its unique structure and significant biological properties. This compound has garnered attention due to its antioxidant capabilities and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

1,4-Benzenediol, 2,5-di-sec-dodecyl- has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS No. | 17354-12-0 |

| Molecular Formula | C30H54O2 |

| Molecular Weight | 446.7 g/mol |

| IUPAC Name | 2,5-di(dodecan-2-yl)benzene-1,4-diol |

| InChI Key | NWUNKFTVLXWQQC-UHFFFAOYSA-N |

The primary mechanism of action for 1,4-Benzenediol, 2,5-di-sec-dodecyl- is its antioxidant properties . The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through the redox cycling between its hydroquinone and quinone forms. Its molecular targets include reactive oxygen species (ROS) and other free radicals that are neutralized through electron transfer reactions.

Comparative Analysis

When compared to similar compounds such as 2,5-Di-tert-butylhydroquinone and 2,5-Dimethylhydroquinone , 1,4-Benzenediol, 2,5-di-sec-dodecyl- exhibits unique properties due to its long secondary dodecyl chains. These chains enhance solubility in non-polar solvents and improve effectiveness as a stabilizer in various applications. The steric effects of the bulky dodecyl groups also influence its antioxidant activity.

Comparison Table

| Compound | Molecular Structure | Key Properties |

|---|---|---|

| 1,4-Benzenediol, 2,5-di-sec-dodecyl- | Structure | Strong antioxidant; high solubility in non-polar solvents |

| 2,5-Di-tert-butylhydroquinone | Structure | Moderate antioxidant; lower solubility |

| 2,5-Dimethylhydroquinone | Structure | Weak antioxidant; simpler structure |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Antioxidant Activity : A study demonstrated that 1,4-Benzenediol, 2,5-di-sec-dodecyl- effectively reduced oxidative stress markers in vitro. The compound was shown to significantly decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation.

- Cell Proliferation : Research indicated that the compound could modulate cell proliferation in cancer cell lines. It exhibited dose-dependent effects on cell viability and apoptosis induction in human breast cancer cells.

- Industrial Applications : The compound's stabilizing properties have been utilized in polymer formulations to enhance thermal stability and longevity against oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.